molecular formula C16H24N2O6S2 B3450861 1-(2,4-Dimethoxy-5-pyrrolidin-1-ylsulfonylphenyl)sulfonylpyrrolidine

1-(2,4-Dimethoxy-5-pyrrolidin-1-ylsulfonylphenyl)sulfonylpyrrolidine

Cat. No.: B3450861
M. Wt: 404.5 g/mol
InChI Key: OJLYIWUWIFBZPE-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxy-5-pyrrolidin-1-ylsulfonylphenyl)sulfonylpyrrolidine is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of 1-(2,4-Dimethoxy-5-pyrrolidin-1-ylsulfonylphenyl)sulfonylpyrrolidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine ring, followed by the introduction of the sulfonyl groups and the methoxy substituents. Common reagents used in these reactions include sulfonyl chlorides, methoxy reagents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-(2,4-Dimethoxy-5-pyrrolidin-1-ylsulfonylphenyl)sulfonylpyrrolidine undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-(2,4-Dimethoxy-5-pyrrolidin-1-ylsulfonylphenyl)sulfonylpyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique structural features.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxy-5-pyrrolidin-1-ylsulfonylphenyl)sulfonylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of biological pathways. The pyrrolidine ring contributes to the compound’s binding affinity and specificity, enhancing its effectiveness in biological systems .

Comparison with Similar Compounds

1-(2,4-Dimethoxy-5-pyrrolidin-1-ylsulfonylphenyl)sulfonylpyrrolidine can be compared with other pyrrolidine-based compounds, such as:

Properties

IUPAC Name

1-(2,4-dimethoxy-5-pyrrolidin-1-ylsulfonylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O6S2/c1-23-13-11-14(24-2)16(26(21,22)18-9-5-6-10-18)12-15(13)25(19,20)17-7-3-4-8-17/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLYIWUWIFBZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1S(=O)(=O)N2CCCC2)S(=O)(=O)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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